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# **Molecular Structure and Coordination Geometry**

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Compound of Interest		
Compound Name:	Vanadyl triflate	
Cat. No.:	B1246100	Get Quote

While a definitive single-crystal X-ray structure for **vanadyl triflate** is not readily available in the cited literature, its molecular geometry can be confidently inferred from the extensive data on related V(IV) oxo-complexes. The structure is dominated by the highly stable vanadyl ion, which consists of a vanadium(IV) center double-bonded to an oxygen atom.

The coordination environment around the paramagnetic V<sup>4+</sup> center is typically a five-coordinate square pyramid.[3] In this arrangement, the vanadyl oxygen occupies the apical position, characterized by a very short and strong V=O bond. The four equatorial positions are occupied by the oxygen atoms from the two trifluoromethanesulfonate (triflate) ligands. The vanadium atom is displaced slightly out of the basal plane, towards the apical vanadyl oxygen.[3] An alternative, though less common, geometry is a six-coordinate distorted octahedron, which could arise from the coordination of solvent molecules.

The triflate anions are superb leaving groups, a consequence of the extreme acidity of their parent triflic acid.[4] This makes them very weakly coordinating anions, a critical feature that imparts a high degree of Lewis acidity to the vanadium center, leaving it available to activate substrates.

# The Nature of Vanadyl Bonding

The bonding in **vanadyl triflate** is highly anisotropic, defined by two distinct types of interactions: the V=O vanadyl bond and the V-O equatorial bonds.

The Vanadyl Bond (V=O): This is the most significant feature of the molecule's electronic structure. It is a very strong multiple bond with a significant  $\pi$ -component arising from the overlap of oxygen p-orbitals with the d-orbitals of the vanadium atom.[3] Some theoretical



descriptions even propose a triple bond character.[2] This bond is exceptionally short, with typical lengths in vanadyl complexes ranging from 1.57 to 1.68 Å.[3] The strength of this bond is reflected in its characteristic and intense stretching frequency in infrared spectroscopy.[3]

Equatorial Bonds (V-OTf): The bonds between the vanadium center and the oxygen atoms of the triflate ligands are longer and weaker than the vanadyl bond. In analogous V(IV) complexes, these equatorial bond lengths typically fall within the 1.80 to 2.12 Å range.[3] The labile nature of these bonds allows for easy substrate coordination, which is essential for catalysis.

The combination of a stable, electron-donating V=O group and labile, electron-withdrawing triflate ligands gives rise to a unique "push-pull" catalytic mechanism, enabling **vanadyl triflate** to activate both nucleophiles and electrophiles.[1]

## **Quantitative Data**

The following table summarizes the key quantitative data for **vanadyl triflate** and its characteristic bonding, compiled from spectroscopic and structural data of analogous compounds.

Property	Value	Reference
Molecular Formula	C <sub>2</sub> F <sub>6</sub> O <sub>7</sub> S <sub>2</sub> V	[2]
Molecular Weight	365.08 g/mol	[1][2]
IR Absorption ν(V=O)	~985 cm <sup>-1</sup>	[1]
IR Absorption ν₅(SO₃)	~1030 cm <sup>-1</sup>	[1]
<sup>19</sup> F NMR Shift (CF <sub>3</sub> )	~-78.2 ppm	[1]
Typical V=O Bond Length	1.57 - 1.68 Å	[3]
Typical V-O Equatorial Bond Length	1.80 - 2.12 Å	[3]

# **Experimental Protocols**



## **General Synthesis of Vanadyl Triflate**

While specific, peer-reviewed synthesis protocols are not detailed in the provided search results, a general method can be proposed based on standard inorganic synthesis techniques for preparing metal triflates. One common route involves the salt metathesis reaction.

#### Protocol:

- Prepare separate aqueous solutions of vanadyl sulfate (VOSO<sub>4</sub>) and barium triflate (Ba(OTf)<sub>2</sub>).
- Slowly add the barium triflate solution to the vanadyl sulfate solution with constant stirring.
- A white precipitate of barium sulfate (BaSO<sub>4</sub>) will form immediately due to its low solubility.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Remove the BaSO<sub>4</sub> precipitate by filtration.
- The resulting blue filtrate, containing aqueous vanadyl triflate, is carefully concentrated by rotary evaporation to yield the crude product, which may be a hydrate.

### **Purification**

Post-synthesis purification is critical to obtain a highly active catalyst.

- Recrystallization: The crude vanadyl triflate can be recrystallized from a hot dichloromethane/hexane mixture to achieve high purity (>99%).[1]
- Drying: To remove coordinated water without causing decomposition of the triflate ligands, the purified solid should be dried under high vacuum (e.g., 10<sup>-3</sup> mbar) at an elevated temperature (e.g., 80°C) for a prolonged period.[1]

### **Characterization Methods**

The identity and purity of the synthesized **vanadyl triflate** are confirmed using several key spectroscopic techniques.



- Infrared (IR) Spectroscopy: This is used to confirm the presence of the characteristic V=O bond, which exhibits a strong, sharp absorption band around 985 cm<sup>-1</sup>. The triflate group's SO<sub>3</sub> symmetric stretch is also observable.[1]
- 19F NMR Spectroscopy: As vanadium(IV) is paramagnetic, 1H and 13C NMR are often not informative due to severe peak broadening. However, 19F NMR is a powerful tool to confirm the presence of the triflate anion, which shows a sharp singlet for the CF3 group at approximately -78.2 ppm.[1]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Given the d¹ electronic configuration of the V(IV) center, EPR is an essential technique for studying its electronic structure and coordination environment.[1]

### **Visualizations**

The logical relationship of the core components in **vanadyl triflate** is visualized below.

Caption: Logical relationships in vanadyl triflate.

The proposed molecular structure of **vanadyl triflate** is depicted below, showing the square-pyramidal coordination geometry.

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